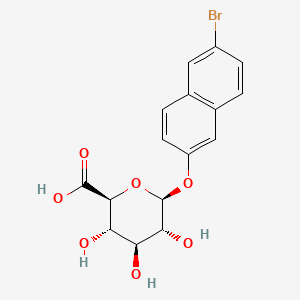

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid

Description

Historical Context and Discovery

The development of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid emerged from systematic efforts to create synthetic glucuronide substrates for enzymatic studies. Historical documentation from the early 1960s reveals that the synthesis of related naphthol glucuronides was undertaken along established chemical methodologies, particularly following the recommendations of Bollenback and colleagues. The compound represents an evolution in the design of chromogenic substrates, building upon earlier work with simpler naphthyl glucuronides that lacked the brominated functionality. Research documented in scientific literature indicates that the brominated variant was specifically developed to enhance the compound's utility as a fluorogenic substrate, with the bromine substitution providing improved optical properties for enzymatic detection systems. The synthesis methodology initially employed the Koenigs-Knorr reaction, utilizing naphthol derivatives and acetobromomethyl glucuronate precursors under carefully controlled conditions. This historical development reflects the broader scientific endeavor to create specialized biochemical tools that could facilitate precise enzymatic measurements and cellular localization studies.

Nomenclature and Identification Systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex glycosidic compounds. The systematic name, (2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, precisely describes the stereochemical configuration and structural components of the molecule. This nomenclature system incorporates specific stereochemical descriptors that define the absolute configuration at each chiral center within the glucuronic acid moiety. The compound's identification through standardized chemical database systems relies on multiple molecular descriptors, including the International Chemical Identifier string (InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1) and its corresponding InChI Key (TYDGGWYIJKMLEO-JHZZJYKESA-N). These standardized identifiers ensure unambiguous compound identification across international chemical databases and research publications.

Chemical Classification and Structural Taxonomy

This compound belongs to the broader classification of glucuronides, which are characterized as glycosidic compounds formed through the conjugation of glucuronic acid with various aglycone moieties. Within the hierarchical classification system, this compound specifically falls under the category of O-glucuronides, denoting the ether linkage between the glucose derivative and the aromatic aglycone. The structural taxonomy further classifies this compound as a phenolic glucuronide, given the presence of the naphthyl aromatic system that serves as the aglycone component. The brominated substitution pattern places the compound within the organobromine compound family, while the naphthalene core structure associates it with the polycyclic aromatic hydrocarbon derivatives. This multi-faceted classification reflects the compound's complex structural architecture, which combines elements of carbohydrate chemistry, aromatic organic chemistry, and halogen-containing organic compounds. The beta-configuration at the anomeric carbon specifically designates this compound as a beta-D-glucuronide, distinguishing it from potential alpha-anomeric isomers and establishing its stereochemical relationship to naturally occurring glucuronide conjugates.

Chemical Abstracts Service Registry and International Designations

The Chemical Abstracts Service registry number 22720-35-0 serves as the definitive international identifier for this compound across scientific databases and regulatory systems. This registry system, maintained by the American Chemical Society, provides a unique numerical identifier that facilitates unambiguous compound identification regardless of nomenclature variations or language differences. The European Community number 245-176-1 provides additional regulatory identification within European Union chemical databases and compliance systems. The compound's designation within the DSSTox Substance ID system (DTXSID70945398) enables integration with toxicological databases and environmental fate modeling systems. International database systems further recognize the compound through specialized identifiers such as the Nikkaji Number J208.062A and Wikidata identifier Q72448302, facilitating cross-referencing across diverse scientific information systems. These multiple identification systems ensure global accessibility and standardization of compound information across international research collaborations and regulatory frameworks.

Table 1: International Identification Systems for this compound

| Identification System | Identifier | Authority |

|---|---|---|

| Chemical Abstracts Service Registry | 22720-35-0 | American Chemical Society |

| European Community Number | 245-176-1 | European Union |

| DSSTox Substance ID | DTXSID70945398 | United States Environmental Protection Agency |

| Nikkaji Number | J208.062A | Japan Science and Technology Agency |

| Wikidata ID | Q72448302 | Wikimedia Foundation |

| PubChem Compound ID | 89804 | National Center for Biotechnology Information |

Alternative Nomenclature and Synonyms

The scientific literature encompasses numerous synonymous designations for this compound, reflecting both historical naming conventions and varied systematic approaches to chemical nomenclature. The compound is frequently referenced as 6-BROMO-2-NAPHTHYL-BETA-D-GLUCURONIDE, utilizing a simplified nomenclature that emphasizes the key structural components while omitting detailed stereochemical descriptors. Alternative systematic names include 6-Bromo-2-naphthyl beta-D-glucopyranosiduronide and Glucopyranosiduronic acid 6-bromo-2-naphthyl, which reflect different approaches to organizing the structural components within the compound name. The designation 6-Bromo-2-naphtyl β-D-glucopyranosiduronic acid employs Greek letter notation for the beta-configuration, while maintaining the core structural description. Commercial and research contexts often utilize shortened forms such as 6-bromo-2-naphthyl B-D-glucuronide, which preserve essential structural information while facilitating practical communication. The variation (2S,3S,4S,5R,6S)-6-((6-Bromonaphthalen-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid provides complete stereochemical specification using modern nomenclature conventions. These nomenclature variations reflect the evolution of chemical naming systems and the adaptation of terminology to specific research or commercial contexts.

Table 2: Synonymous Designations for this compound

| Synonym | Context | Structural Focus |

|---|---|---|

| 6-BROMO-2-NAPHTHYL-BETA-D-GLUCURONIDE | General Scientific Literature | Simplified Core Structure |

| 6-Bromo-2-naphthyl beta-D-glucopyranosiduronide | Systematic Chemical Nomenclature | Pyranosidic Ring Emphasis |

| Glucopyranosiduronic acid 6-bromo-2-naphthyl | Alternative Systematic Naming | Glucuronic Acid Priority |

| 6-bromo-2-naphthyl B-D-glucuronide | Commercial Applications | Abbreviated Form |

| β-D-6-Bromo-2-naphthyl glucopyranosiduronic acid | Greek Letter Notation | Anomeric Configuration |

| (2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | IUPAC Systematic Name | Complete Stereochemistry |

Structural Relationship to Glucuronide Family

This compound exemplifies the fundamental structural characteristics that define the glucuronide family of compounds, while incorporating unique features that distinguish it from related molecules. The glucuronide framework consists of glucuronic acid, a sugar acid derivative of glucose where the sixth carbon has been oxidized to form a carboxylic acid functional group. This oxidation creates a compound with enhanced water solubility compared to the parent glucose molecule, while maintaining the essential carbohydrate structural features. The beta-configuration at the anomeric carbon (C-1) establishes the stereochemical relationship between the sugar component and the aglycone moiety, conforming to the predominant natural configuration found in biological glucuronide conjugates. Within the broader glucuronide classification system, this compound shares structural similarities with other naphthyl glucuronides, such as 1-naphthyl glucuronide, which differs primarily in the position of attachment on the naphthalene ring system. The presence of the bromine substituent at the 6-position of the naphthalene ring creates a unique structural variant that enhances the compound's fluorogenic properties while maintaining the essential glucuronide architecture. Comparative analysis with related compounds such as 6-Bromo-2-naphthalenyl beta-D-glucopyranoside reveals the critical importance of the carboxylic acid functionality in the glucuronic acid component, which distinguishes glucuronides from simple glucosides. This structural relationship positions the compound within the broader context of phase II metabolic conjugates, where glucuronidation serves as a fundamental mechanism for enhancing the water solubility and facilitating the elimination of lipophilic substances.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDGGWYIJKMLEO-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945398 | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22720-35-0 | |

| Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-2-naphthyl beta-D-glucuronide is β-glycosidases . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. They play a crucial role in a variety of biological processes, including the breakdown and synthesis of important biomolecules.

Mode of Action

6-Bromo-2-naphthyl beta-D-glucuronide interacts with its target, β-glycosidases, by serving as a substrate for these enzymes. The compound is recognized by the enzyme’s active site, leading to the hydrolysis of the glycosidic bond in the compound.

Biochemical Pathways

The hydrolysis of 6-Bromo-2-naphthyl beta-D-glucuronide by β-glycosidases is part of the broader glycoside hydrolase pathway. This pathway is responsible for the breakdown of glycosides, which are compounds formed from a simple sugar and another compound via a glycosidic bond. The hydrolysis of these bonds allows for the release of functional groups that can participate in further biochemical reactions.

Result of Action

When 6-Bromo-2-naphthyl beta-D-glucuronide is hydrolyzed by β-glycosidases, it forms an insoluble colored product . This property makes the compound useful in histochemical assays, where the colored product can be visualized to indicate the presence and activity of β-glycosidases.

Action Environment

The action of 6-Bromo-2-naphthyl beta-D-glucuronide is influenced by environmental factors such as pH and the presence of β-glycosidases. The compound’s efficacy and stability could be affected by these factors, as well as by interactions with other molecules in its environment.

Analyse Biochimique

Biochemical Properties

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid plays a crucial role in biochemical reactions as a substrate for beta-glycosidases. These enzymes hydrolyze the glycosidic bond in the compound, releasing 6-bromo-2-naphthol and glucuronic acid. The interaction between this compound and beta-glycosidases is highly specific, making it a valuable tool for detecting and quantifying enzyme activity in various biological samples.

Cellular Effects

This compound influences cellular processes by serving as a substrate for beta-glycosidases, which are involved in the degradation of glycosidic bonds in complex carbohydrates. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes. For instance, the hydrolysis of this compound can lead to changes in the levels of glucuronic acid, which is involved in detoxification processes and the regulation of cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-glycosidases. Upon binding to the active site of the enzyme, the glycosidic bond is cleaved, resulting in the release of 6-bromo-2-naphthol and glucuronic acid. This enzymatic reaction is highly specific and efficient, allowing for precise measurement of beta-glycosidase activity. Additionally, the presence of the bromine atom in the naphthalene ring enhances the compound’s stability and reactivity, making it a reliable substrate for biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the enzymatic activity of beta-glycosidases on this compound remains consistent over time, making it a reliable substrate for prolonged experiments.

Activité Biologique

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is a glycosidic derivative that exhibits unique structural characteristics conducive to various biological interactions. Its structure allows it to function as a substrate for β-glycosidases, which play critical roles in carbohydrate metabolism.

Anticancer Properties

Recent studies have indicated that this compound demonstrates promising anticancer activity . In preclinical models, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent against various forms of cancer.

| Study | Model | Findings |

|---|---|---|

| In vitro (human cancer cell lines) | Induced apoptosis and inhibited cell proliferation | |

| Animal models (xenograft) | Reduced tumor size and improved survival rates |

Enzyme Interaction

The compound acts as an effective substrate for β-glycosidases. This interaction is crucial for studying enzyme kinetics and localization within tissues. The hydrolysis of this compound leads to the formation of a colored product, facilitating the detection of β-glycosidase activity in various biological samples.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Modulation : By serving as a substrate for β-glycosidases, it modulates the activity of these enzymes, influencing metabolic pathways.

- Cell Signaling Pathways : The compound may affect signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Study on Anticancer Effects

A notable study evaluated the anticancer properties of this compound in human breast cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.

Key Findings :

- Cell Line : MDA-MB-231 (triple-negative breast cancer)

- Concentration Range : 10 µM to 100 µM

- Results : IC50 value determined at 25 µM after 48 hours of treatment.

Enzyme Activity Assessment

Another study focused on the use of this compound as a substrate in enzyme assays. The results demonstrated its effectiveness in detecting β-glycosidase activity across different tissue types.

| Tissue Type | Enzyme Activity (U/mg) |

|---|---|

| Liver | 150 |

| Kidney | 120 |

| Brain | 80 |

Applications De Recherche Scientifique

Enzymatic Assays

One of the primary applications of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is as a substrate in enzymatic assays, particularly in the study of glycosidases.

- Beta-Glucosidase Inhibition : This compound has been utilized to investigate the inhibitory effects of various plant extracts on beta-glucosidase activity. For instance, studies have shown that extracts from certain weeds can inhibit this enzyme, which is crucial for carbohydrate metabolism. The inhibition is detected through colorimetric changes when the substrate is hydrolyzed, providing a visual representation of enzyme activity and inhibition levels .

- Tissue Localization Studies : The compound serves as a substrate for localizing beta-glycosidase activity in tissue sections. When hydrolyzed in the presence of specific reagents, it produces a colored product that allows researchers to visualize enzyme distribution within biological samples .

Therapeutic Applications

Research indicates that this compound may have therapeutic implications, particularly in cancer research.

- Potential Anti-Cancer Properties : Preliminary studies suggest that compounds structurally related to this compound could be developed into novel anti-cancer agents. The mechanism typically involves the modulation of glycosidase activity, which can influence tumor growth and metastasis .

Cosmetic Formulations

The compound has also been explored for its applications in cosmetic products.

- Skin Bioavailability and Efficacy : In cosmetic formulations, this compound can be used to assess skin penetration and bioavailability of active ingredients. Understanding how compounds interact with skin layers is essential for developing effective topical products .

Case Studies and Research Findings

Méthodes De Préparation

Bucherer Reaction: Amination of 6-Hydroxy-2-naphthoic Acid

The process begins with the conversion of 6-hydroxy-2-naphthoic acid to 6-amino-2-naphthoic acid via the Bucherer reaction. Key parameters include:

| Parameter | Condition |

|---|---|

| Reagents | Ammonia, sulfite/bisulfite catalyst |

| Solvent | Aqueous solvent |

| Temperature | 110–150°C |

| Pressure | 0.3–0.7 MPa |

| Reaction Time | 8–12 hours |

| Yield | High (exact yield unspecified) |

This step exploits the nucleophilic substitution of the hydroxyl group with an amino group under high-temperature, pressurized conditions.

Purification and Characterization

Crystallization and Filtration

The crude product is purified via recrystallization from a mixed solvent system (e.g., ethanol/water), yielding high-purity crystals.

Spectroscopic Validation

- $$ ^1\text{H NMR} $$ : Peaks corresponding to the naphthalene protons (δ 7.2–8.5 ppm) and glucuronic acid anomeric proton (δ 5.2–5.5 ppm).

- HPLC : Retention time alignment with reference standards confirms purity.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Direct bromination of 2-naphthol often yields mixtures of mono- and polybrominated products. To enhance regioselectivity for the 6-position, directed ortho-metalation or catalytic methods may be explored, though these are not covered in the cited sources.

Glycosylation Efficiency

The steric bulk of the bromine atom may hinder glycosylation. Increasing reaction time or using elevated temperatures (40–50°C) could improve yields.

Industrial Scalability Considerations

The patented method’s use of aqueous solvents and avoidance of organic reagents aligns with green chemistry principles, reducing production costs. However, decarboxylation steps (if required) necessitate energy-intensive conditions, highlighting a area for process optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid, and how do reaction conditions influence glycosidic bond formation?

- Methodological Answer : The compound is synthesized via glycosidation-anomerization reactions. A key approach involves using 6,1-anhydroglucopyranuronic acid (glucuronic acid 6,1-lactones) as donors, with tin(IV) chloride (SnCl₄) as a catalyst. The stereochemistry of the glycosidic bond (1,2-cis or 1,2-trans) depends on the donor’s substituents. For example, 2-acyl or 2-deoxy donors yield α-glycosides, while 2-deoxy-2-iodo donors favor β-glycosides. Post-synthesis anomerization of β-D-glucopyranosiduronic acids can occur under SnCl₄, influenced by the aglycon structure .

Q. How should researchers handle solubility and stability challenges during experiments with this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and halogenated solvents (e.g., chloroform). For stability, store desiccated at -20°C to prevent hydrolysis. When preparing solutions, use lower concentrations (<10 mM) to avoid precipitation. Note that dilution data provided in literature (e.g., 1 mM in 2.23 mL solvent) are approximate; validate empirically for specific experimental conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>99% recommended for reproducible results).

- NMR : Confirm stereochemistry (e.g., β-configuration via coupling constants in H-NMR).

- Mass Spectrometry (MS) : Verify molecular weight (M.Wt 448.4) and detect degradation products.

- FT-IR : Identify functional groups (e.g., carboxylic acid at ~1700 cm⁻¹). Cross-validate with literature spectra for structural confirmation .

Advanced Research Questions

Q. How can this compound be utilized in enzyme activity assays to study glycosidase interactions?

- Methodological Answer : As a chromogenic substrate, it enables spectrophotometric detection of β-glucuronidase activity. Hydrolysis releases 6-bromo-2-naphthol, which forms colored complexes with zinc salts. Optimize assay conditions by:

- Adjusting pH (optimal range: 6.5–7.5 for most β-glucuronidases).

- Using kinetic assays (monitor absorbance at 540 nm over time).

- Validating specificity via negative controls (e.g., enzyme inhibitors like D-saccharic acid 1,4-lactone) .

Q. What role does this compound play in metabolomic studies of diseases like multiple myeloma?

- Methodological Answer : It serves as a biomarker in untargeted metabolomics. Protocols include:

- Sample Preparation : Extract serum metabolites using methanol:water (80:20) with internal standards.

- GC-MS Analysis : Derivatize with MSTFA for volatility.

- Data Interpretation : Use ROC curves to evaluate diagnostic power (AUC = 1 reported in myeloma studies). Pair with targeted analysis (e.g., NAD, adenine) for cross-validation .

Q. How do structural modifications of the aglycon affect anomerization and hydrolysis kinetics?

- Methodological Answer : The aglycon’s electron-withdrawing/donating groups influence reaction rates. For example:

- Bulky substituents (e.g., naphthyl) slow hydrolysis due to steric hindrance.

- Electron-deficient aglycons accelerate SnCl₄-catalyzed anomerization.

- Quantify kinetics via H-NMR monitoring or LC-MS to track α/β ratio shifts over time .

Q. How can researchers resolve contradictions in solubility or stability data across studies?

- Methodological Answer : Discrepancies often arise from impurities or storage conditions. Mitigate by:

- Repurification : Use preparative HPLC to isolate the compound.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week).

- Analytical Cross-Check : Compare NMR spectra with authenticated standards (e.g., USP reference materials) .

Q. What strategies enable regioselective modification of this compound for targeted drug delivery systems?

- Methodological Answer : Functionalize via:

- Sulfonation : Introduce sulfate groups at C-4 or C-6 using SO₃-pyridine.

- Acylation : Protect the carboxylic acid with benzyl esters, then perform O-acylation.

- Click Chemistry : Attach targeting moieties (e.g., peptides) via azide-alkyne cycloaddition. Validate regiochemistry with 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.